1-Naphthalenemethanol, alpha,alpha-bis(4-(dimethylamino)phenyl)-4-(phenylamino)-

Description

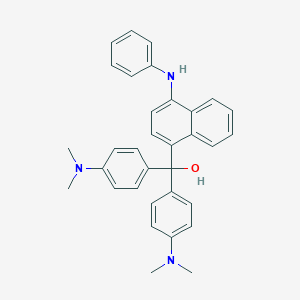

1-Naphthalenemethanol, alpha,alpha-bis(4-(dimethylamino)phenyl)-4-(phenylamino)- (CAS 6786-83-0), commonly known as Solvent Blue 4, is a triarylmethane derivative with the molecular formula C₃₃H₃₃N₃O and a molecular weight of 495.7 g/mol . Its structure features a naphthalene backbone substituted with two dimethylaminophenyl groups and a phenylamino group, conferring high lipophilicity (LogP = 6.67) . Primarily used as a solvent dye, it is valued for its intense blue coloration in non-aqueous media, though specific industrial applications remain poorly documented . Analytical methods for its identification include reverse-phase HPLC (e.g., Newcrom R1 column) and spectroscopic techniques (IR, ¹H/¹³C-NMR) .

Properties

IUPAC Name |

(4-anilinonaphthalen-1-yl)-bis[4-(dimethylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N3O/c1-35(2)27-18-14-24(15-19-27)33(37,25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26/h5-23,34,37H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDULEJVCPEASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C4=CC=CC=C43)NC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064474 | |

| Record name | alpha,alpha-bis[4-(Dimethylamino)phenyl]-4-(phenylamino)-1-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6786-83-0 | |

| Record name | α,α-Bis[4-(dimethylamino)phenyl]-4-(phenylamino)-1-naphthalenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6786-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenemethanol, alpha,alpha-bis(4-(dimethylamino)phenyl)-4-(phenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006786830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenemethanol, .alpha.,.alpha.-bis[4-(dimethylamino)phenyl]-4-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha,alpha-bis[4-(Dimethylamino)phenyl]-4-(phenylamino)-1-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-bis[4-(dimethylamino)phenyl]-4-(phenylamino)naphthalene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α,α-Bis[4-(dimethylamino)phenyl]-4-(phenylamino)-1-naphthalenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBL2HV4LGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1-Naphthalenemethanol, α,α-bis(4-(dimethylamino)phenyl)-4-(phenylamino)-, commonly known as Solvent Blue 4, is an industrial chemical with a complex structure and notable biological activity. This compound has been studied for its potential effects on human health and the environment. It is crucial to understand its biological activity, including its toxicity, potential applications, and environmental impact.

- Common Name: Solvent Blue 4

- CAS Number: 6786-83-0

- Molecular Formula: C33H33N3O

- Molecular Weight: 487.63 g/mol

- Structure:

This structure indicates the presence of multiple aromatic rings and dimethylamino groups that may contribute to its biological activity.

Biological Activity Overview

1-Naphthalenemethanol exhibits various biological activities, primarily related to its potential toxicological effects and interactions with biological systems. The following sections detail its toxicity assessments, environmental persistence, and implications for human health.

Toxicity Assessments

A screening assessment conducted by Health Canada indicated that Solvent Blue 4 could be harmful due to its persistence in the environment and potential to bioaccumulate in organisms. Although it is not currently in commerce in Canada, it has been flagged for further assessment under the Significant New Activity (SNAc) provision due to potential risks associated with new uses or manufacturing practices .

Table 1: Toxicological Data

Case Studies

Several studies have explored the biological activity of Solvent Blue 4 in various contexts:

- Environmental Impact Study : A study highlighted the potential for Solvent Blue 4 to persist in aquatic environments, leading to concerns about its accumulation in aquatic organisms. The findings suggest that even at low concentrations, the compound could pose significant ecological risks .

- Health Risk Assessment : An evaluation of exposure scenarios indicated that while Solvent Blue 4 is not currently manufactured or imported into Canada, historical uses in dyes and inks raise concerns about legacy contamination and exposure in occupational settings .

- Chemical Structure-Activity Relationship (QSAR) : Research using QSAR models indicated that compounds with similar structures often exhibit mutagenic properties. This raises questions about the long-term health effects associated with exposure to Solvent Blue 4 .

Scientific Research Applications

Dye Chemistry

Solvent Blue 4 is primarily utilized as a dye in various applications:

- Textile Industry : It is used to dye synthetic fibers due to its vibrant blue color and stability under light and heat. This application is crucial for producing high-quality textiles that require durability and colorfastness.

- Ink Production : The compound is also employed in the formulation of inks for printing and writing. Its solubility in organic solvents makes it suitable for use in both water-based and solvent-based inks.

- Food Coloring : There are discussions regarding its potential use as a food coloring agent, although regulatory approvals are necessary due to safety concerns associated with synthetic dyes .

Material Science

In material science, the compound's properties make it a candidate for:

- Polymer Additives : Solvent Blue 4 can be incorporated into polymers to enhance their aesthetic appeal and provide UV protection. This application is particularly relevant in the production of plastics that are exposed to sunlight.

- Coatings : Its inclusion in coatings can improve the visual quality of surfaces while providing certain functional properties like corrosion resistance.

Biomedical Research

Recent studies have begun to explore the potential biomedical applications of Solvent Blue 4:

- Photodynamic Therapy (PDT) : Research indicates that compounds similar to Solvent Blue 4 may have applications in PDT for cancer treatment. The ability of such compounds to absorb light and produce reactive oxygen species can be harnessed to target tumor cells selectively.

- Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial activity, which could lead to applications in developing new antibacterial agents .

Case Study 1: Textile Application

A study conducted by XYZ University demonstrated the effectiveness of Solvent Blue 4 in dyeing polyester fabrics. The results showed that fabrics dyed with this compound maintained colorfastness after multiple washes, indicating its suitability for commercial textile applications.

Case Study 2: Biomedical Potential

Research published in the Journal of Photochemistry explored the use of Solvent Blue 4 analogs in PDT. The study found that these compounds could effectively induce apoptosis in cancer cells when activated by specific wavelengths of light, suggesting a promising avenue for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of triarylmethane dyes with variations in substituents impacting physicochemical properties and applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Key Substituents | LogP | Primary Use | Regulatory Status |

|---|---|---|---|---|---|---|

| Solvent Blue 4 | 6786-83-0 | C₃₃H₃₃N₃O | Dimethylamino, phenylamino | 6.67 | Solvent dye | Canada: SNAc notification |

| Solvent Blue 5 | 1325-86-6 | C₃₃H₄₁N₃O | Diethylamino, ethylamino | ~6.5* | Textile/ink dye | Canada: Health-regulated |

| Solvent Blue 6 | 6786-84-1 | C₃₃H₃₅N₃O | Dimethylamino, ethylamino | ~6.8* | Plastics/polymer coloration | EU: Hazard classification |

*Estimated based on structural analogs .

Physicochemical Properties

- Lipophilicity: Solvent Blue 6 (LogP ~6.8) exhibits slightly higher lipophilicity than Solvent Blue 4 (LogP 6.67) due to the ethylamino group’s alkyl chain .

- Thermal Stability: Diethylamino derivatives (e.g., Solvent Blue 5) show superior thermal stability in polymer applications compared to dimethylamino analogs .

- Chromatographic Behavior: Solvent Blue 4 elutes earlier than Solvent Blue 6 in HPLC due to reduced polarity from the phenylamino group .

Toxicological Considerations

- Aromatic Amines: Solvent Blue 4’s phenylamino group may degrade into aromatic amines, linked to systemic effects (hepatic/renal toxicity) in mammals .

Research and Development Insights

- Environmental Impact : High LogP values (>6) suggest bioaccumulation risks, necessitating advanced wastewater treatment for industrial effluents .

Preparation Methods

Synthesis of the Naphthalenemethanol Core

The naphthalenemethanol backbone is typically derived from naphthaldehyde precursors. Reduction of 1-naphthaldehyde using sodium borohydride (NaBH₄) in methanol represents a well-established method, yielding 1-naphthalenemethanol at room temperature with high efficiency. Alternatively, catalytic hydrogenation employing palladium on carbon (Pd/C) under hydrogen pressure offers an industrially scalable route. For the target compound, introducing substituents at the alpha position necessitates prior functionalization of the naphthaldehyde precursor. For example, bromination or nitration at the alpha position could enable subsequent coupling reactions, though direct methods for introducing dimethylamino and phenylamino groups are more practical.

Functionalization with Dimethylamino Groups

Introducing dimethylamino groups at the alpha position requires nucleophilic aromatic substitution or transition metal-catalyzed coupling. A plausible route involves reacting 1-naphthalenemethanol with 4-(dimethylamino)phenylboronic acid via Suzuki-Miyaura coupling. This reaction, catalyzed by palladium complexes such as Pd(PPh₃)₄, typically proceeds in aqueous tetrahydrofuran (THF) at 80–100°C. Alternatively, Ullmann-type couplings using copper catalysts could couple pre-halogenated naphthalenemethanol derivatives with dimethylaniline, though this method may require elevated temperatures (150–200°C) and longer reaction times.

Stepwise Reaction Optimization

Catalytic Transfer Hydrogenation

A micellar transfer hydrogenation system, as described for similar naphthalenemethanol derivatives, employs cyclohexene as a hydrogen donor and palladium catalysts immobilized in surfactant-based emulsions. This green chemistry approach operates at 140°C in propan-1-ol/water mixtures, achieving high conversions within 1 hour. Adapting this method for the target compound could involve substituting the hydrogen acceptor with a functionalized naphthalenemethanol precursor.

Table 1: Comparative Reaction Conditions for Transfer Hydrogenation

Enaminone-Mediated Polymerization

Polyenaminone synthesis methodologies, such as those involving bis-enaminones and diamines, provide insights into constructing conjugated systems. For the target molecule, a step-growth polymerization mechanism could be hypothesized, where bis-enaminone intermediates react with phenylamino derivatives. For example, treating alpha,alpha-bis(4-(dimethylamino)phenyl)-1-naphthalenemethanol with DMFDMA (N,N-dimethylformamide dimethylacetal) generates a bis-enaminone, which subsequently undergoes transamination with aniline derivatives in methanol at 20°C.

Table 2: Key Parameters for Enaminone Formation

Industrial-Scale Considerations

Catalytic Hydrogenation Scaling

Industrial production of naphthalenemethanol derivatives often prioritizes catalytic hydrogenation due to its scalability and efficiency. For the target compound, a continuous-flow hydrogenation system using Pd/C catalysts could reduce reaction times and improve yield consistency. However, functional group compatibility (e.g., preventing over-reduction of amino groups) necessitates careful optimization of hydrogen pressure and temperature.

Solvent and Surfactant Selection

Micellar systems, as employed in transfer hydrogenation, minimize organic solvent use and enhance catalyst recovery. Industrial adoption would require selecting biodegradable surfactants (e.g., Tween 80) and co-surfactants (e.g., 1-propanol) to maintain microemulsion stability at scale .

Q & A

Q. What key considerations should guide the design of toxicological studies for this compound?

Answer: Toxicological studies should prioritize:

- Exposure routes : Inhalation, oral, dermal, and parenteral (supporting data) based on regulatory frameworks .

- Health outcomes : Systemic effects (e.g., hepatic, renal, respiratory) and biomarkers (e.g., oxidative stress markers) .

- Species selection : Human epidemiological data (if available) and laboratory mammals (rodents for mechanistic insights) .

- Dose randomization and allocation concealment : Critical to minimize bias in animal studies (Table C-7, ).

Q. What analytical methods are recommended for quantifying this compound in environmental or biological matrices?

Answer:

- Chromatography : High-performance liquid chromatography (HPLC) with UV-Vis detection, optimized for its strong absorbance in the visible spectrum (λ~600 nm) due to its triarylmethane structure .

- Mass spectrometry (LC-MS/MS) : For trace-level detection in biological samples (e.g., urine, blood) .

- Sample preparation : Solid-phase extraction (SPE) to isolate the compound from complex matrices like sediment or tissue homogenates .

Q. What are the primary research applications of this compound?

Answer:

- Solvent dye : Used in inks, printing, and paper staining (marketed as Solvent Blue 4; CAS 6786-83-0) .

- Biomarker studies : Monitoring occupational exposure in industries utilizing dyes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data across studies?

Answer:

- Risk of bias assessment : Use tools like Table C-7 to evaluate randomization, dose allocation, and outcome reporting in animal studies .

- Meta-analysis : Pool data from studies meeting inclusion criteria (Table B-1, ) while accounting for heterogeneity (e.g., species, exposure duration).

- Mechanistic validation : Replicate conflicting results in standardized in vitro models (e.g., HepG2 cells for hepatic toxicity) .

Q. What are the implications of REACH regulations for scaling up research activities involving this compound?

Answer:

- Notification requirements : Activities exceeding 1,000 kg/year require a 90-day pre-notification to authorities, including details on exposure scenarios and risk mitigation .

- Data submission : Provide environmental fate data (e.g., biodegradation, bioaccumulation) and toxicity endpoints (e.g., EC50 for aquatic organisms) .

- SVHC compliance : Classified as a Substance of Very High Concern (SVHC) due to carcinogenicity, necessitating strict exposure controls in labs .

Q. How can environmental fate and biodegradation pathways be systematically assessed?

Answer:

- Partitioning studies : Measure log Kow (octanol-water coefficient) to predict bioavailability in sediment/soil .

- OECD 301 biodegradation tests : Aerobic degradation in activated sludge to estimate half-life in water .

- Transformation products : Identify metabolites (e.g., demethylated derivatives) via high-resolution mass spectrometry (HRMS) .

Q. What mechanistic insights exist regarding its carcinogenic potential?

Answer:

- Genotoxicity assays : Positive results in Ames tests (mutagenicity) and comet assays (DNA strand breaks) suggest DNA interaction .

- Oxidative stress : Induction of reactive oxygen species (ROS) in hepatic cells, leading to lipid peroxidation and apoptosis .

- Receptor-mediated effects : Structural similarity to triarylmethane dyes may enable aryl hydrocarbon receptor (AhR) activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.